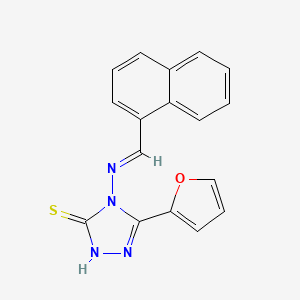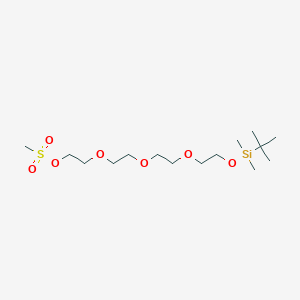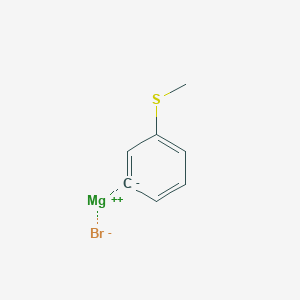
Zinpyr1;Zinpyr 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinpyr-1, also known as ZP-1, is a cell-permeable, fluorescein-based probe specifically designed for the detection of zinc ions (Zn²⁺). It is widely used in biological and chemical research due to its high selectivity and sensitivity for zinc ions. The compound exhibits a significant fluorescence change upon binding to zinc, making it an excellent tool for studying zinc homeostasis and signaling in various biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Zinpyr-1 involves multiple steps, starting from the preparation of the fluorescein core, followed by the introduction of pyridine-based ligands. The key steps include:
Preparation of Fluorescein Core: The fluorescein core is synthesized through a condensation reaction between resorcinol and phthalic anhydride under acidic conditions.
Introduction of Pyridine Ligands: The pyridine-based ligands are introduced through a series of nucleophilic substitution reactions, where the pyridine groups are attached to the fluorescein core.
Final Assembly: The final product is obtained by purifying the intermediate compounds through column chromatography and recrystallization
Industrial Production Methods
Industrial production of Zinpyr-1 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems helps in scaling up the production while maintaining consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
Zinpyr-1 primarily undergoes complexation reactions with metal ions, particularly zinc ions. The key reactions include:
Complexation with Zinc Ions: Zinpyr-1 forms a stable complex with zinc ions, resulting in a significant increase in fluorescence intensity.
Displacement Reactions: Zinpyr-1 can also undergo displacement reactions where other metal ions, such as manganese, can be displaced by zinc ions, leading to fluorescence changes
Common Reagents and Conditions
Reagents: Common reagents used in reactions with Zinpyr-1 include zinc chloride, manganese chloride, and other metal salts.
Conditions: The reactions are typically carried out in aqueous solutions at neutral pH. .
Major Products
The major product formed from the reaction of Zinpyr-1 with zinc ions is the Zinpyr-1-Zn²⁺ complex, which exhibits enhanced fluorescence properties .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Zinpyr-1 involves the selective binding of zinc ions to the pyridine-based ligands on the fluorescein core. This binding induces a conformational change in the molecule, resulting in a shift in the excitation and emission wavelengths, leading to an increase in fluorescence intensity. The molecular targets include zinc ions, and the pathways involved are related to zinc homeostasis and signaling .
Comparación Con Compuestos Similares
Similar Compounds
TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide): Another zinc-specific fluorescent probe with different excitation and emission properties.
Uniqueness of Zinpyr-1
Zinpyr-1 is unique due to its high selectivity and sensitivity for zinc ions, as well as its cell-permeable nature, allowing for in vivo imaging of zinc ions in live cells. Its fluorescence properties, with excitation and emission wavelengths in the visible range, make it suitable for use with conventional fluorescence microscopy and flow cytometry .
Propiedades
Número CAS |
914203-46-6 |
|---|---|
Fórmula molecular |
C46H36Cl2N6O5 |
Peso molecular |
823.7 g/mol |
Nombre IUPAC |
2-[4,5-bis[[bis(pyridin-2-ylmethyl)amino]methyl]-2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C46H36Cl2N6O5/c47-39-21-35-41(33-15-1-2-16-34(33)46(57)58)36-22-40(48)43(56)38(28-54(25-31-13-5-9-19-51-31)26-32-14-6-10-20-52-32)45(36)59-44(35)37(42(39)55)27-53(23-29-11-3-7-17-49-29)24-30-12-4-8-18-50-30/h1-22,55H,23-28H2,(H,57,58) |
Clave InChI |
NKEYRLVORYSIBB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Cl)O)CN(CC5=CC=CC=N5)CC6=CC=CC=N6)CN(CC7=CC=CC=N7)CC8=CC=CC=N8)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9H-fluoren-9-ylmethyl N-[(2R)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B12057683.png)

![4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide](/img/structure/B12057693.png)


![(5-2,4-Cyclopentadien-1-yl)[(1,2,3-)-1-phenyl-2-propenyl]-palladium](/img/structure/B12057720.png)






